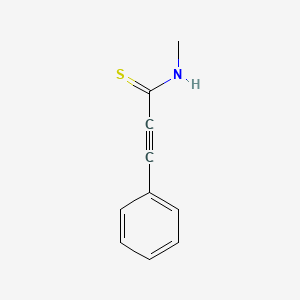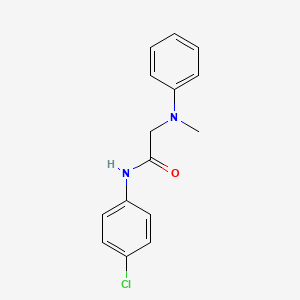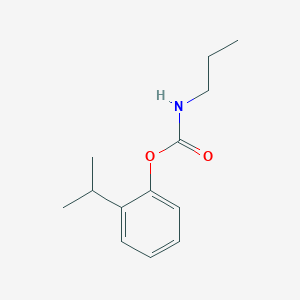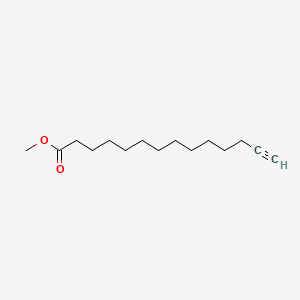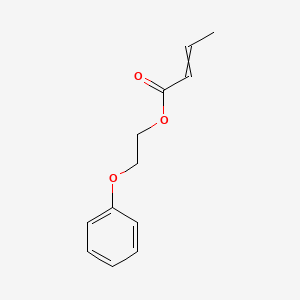
2-Phenoxyethyl but-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenoxyethyl but-2-enoate is an organic compound with the molecular formula C₁₂H₁₄O₃. It is a type of ester, characterized by the presence of a phenoxy group attached to an ethyl but-2-enoate moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Phenoxyethyl but-2-enoate can be synthesized through the esterification reaction between 2-phenoxyethanol and but-2-enoic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenoxyethyl but-2-enoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various ester derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
2-Phenoxyethyl but-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of polymers and copolymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of coatings, adhesives, and plasticizers due to its favorable chemical properties.
Mécanisme D'action
The mechanism of action of 2-Phenoxyethyl but-2-enoate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis to release phenoxyethanol and but-2-enoic acid, which may exert biological effects through various pathways. The phenoxy group is known for its ability to interact with cellular membranes, potentially disrupting microbial cell walls and leading to antimicrobial activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenoxyethanol: A related compound with similar chemical properties but lacking the but-2-enoate moiety.
Phenoxyacetic acid: Another similar compound with a phenoxy group attached to an acetic acid moiety.
Uniqueness
2-Phenoxyethyl but-2-enoate is unique due to the presence of both the phenoxy group and the but-2-enoate moiety, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
60359-25-3 |
|---|---|
Formule moléculaire |
C12H14O3 |
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
2-phenoxyethyl but-2-enoate |
InChI |
InChI=1S/C12H14O3/c1-2-6-12(13)15-10-9-14-11-7-4-3-5-8-11/h2-8H,9-10H2,1H3 |
Clé InChI |
RQEPIAVWCRDQKM-UHFFFAOYSA-N |
SMILES canonique |
CC=CC(=O)OCCOC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Silane, trimethyl[(1-methylenepentyl)oxy]-](/img/structure/B14613851.png)
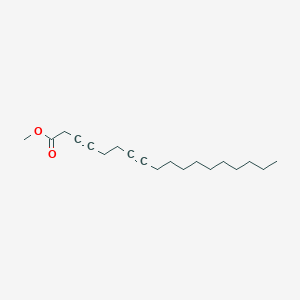
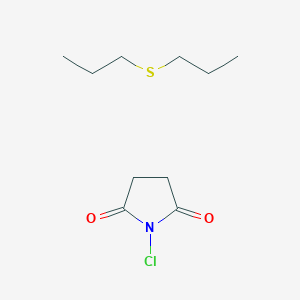
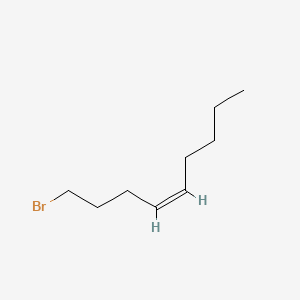

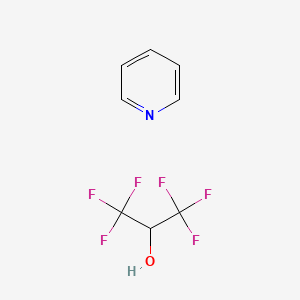
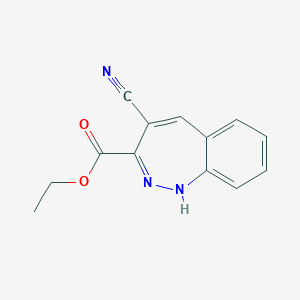
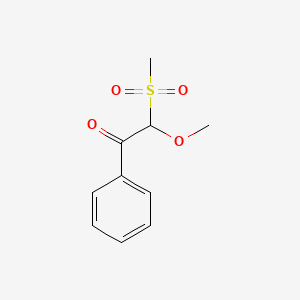
![1-[2-(2,4-Dichlorophenyl)ethyl]imidazole;nitric acid](/img/structure/B14613890.png)
